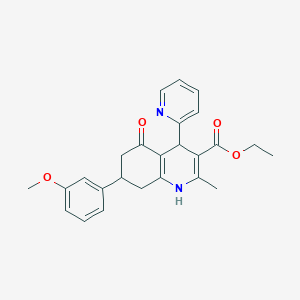

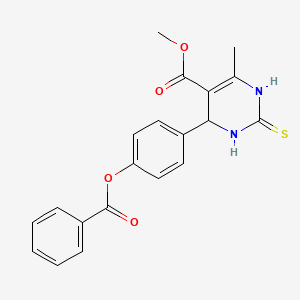

![molecular formula C19H17N3O6S B4053113 5-{2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZENE-1,3-DICARBOXYLIC ACID](/img/structure/B4053113.png)

5-{2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZENE-1,3-DICARBOXYLIC ACID

Descripción general

Descripción

5-{2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZENE-1,3-DICARBOXYLIC ACID: is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound is characterized by the presence of a benzimidazole ring fused with an ethoxy group, a sulfanyl group, and a benzene ring with carboxylic acid functionalities.

Aplicaciones Científicas De Investigación

Synthesis and Material Applications

Compounds containing benzimidazole and isophthalic acid moieties have been studied for their unique properties in material science. For instance, the synthesis of triarylamine derivatives bearing hydrogen-bonding groups, such as benzimidazole, indicates their potential application in creating materials with persistent radical cations, suggesting uses in electronic materials and devices (Hidenori Murata & P. M. Lahti, 2007).

Polymer Science

Polymers derived from isophthalic acid, for example, novel optically active polyamides synthesized from related diacid monomers, highlight the role of these compounds in developing new materials with potential applications in optics, coatings, and high-performance plastics (S. Mallakpour & M. Taghavi, 2008).

Fluorescence and Sensing

Benzimidazole derivatives have been explored for their fluorescence properties, making them suitable for applications in sensing, bioimaging, and molecular probes. Coordination polymers based on benzimidazole isophthalic acid ligands demonstrate how such compounds can be used in fluorescence sensing and magnetic properties studies, indicating potential uses in diagnostic and imaging technologies (Nana Liu et al., 2018).

Biological Activity

Benzimidazole and isophthalic acid derivatives have shown potential in medicinal chemistry, including antineoplastic and antifilarial activities. The synthesis and testing of thiourea derivatives containing benzimidazole moieties, for example, reveal applications in drug discovery for inhibiting enzymes relevant to disease processes (Neslihan Korkmaz et al., 2015).

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZENE-1,3-DICARBOXYLIC ACID typically involves multiple steps, starting from the preparation of the benzimidazole core. Common methods for synthesizing benzimidazoles include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process typically includes the use of high-purity reagents and solvents, along with stringent quality control measures to ensure consistency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

**5-{2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZENE

Propiedades

IUPAC Name |

5-[[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O6S/c1-2-28-13-3-4-14-15(8-13)22-19(21-14)29-9-16(23)20-12-6-10(17(24)25)5-11(7-12)18(26)27/h3-8H,2,9H2,1H3,(H,20,23)(H,21,22)(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGWEOREFQXOJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(ethylthio)pyrimidin-5-yl]-N-(2-methoxybenzyl)-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B4053047.png)

![N-benzyl-N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]propanamide](/img/structure/B4053054.png)

![N-[(1-adamantylamino)carbonothioyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4053064.png)

![1-isobutyl-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4053068.png)

![2-methyl-N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B4053071.png)

![(6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[(5-phenylfuran-2-yl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4053077.png)

![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride](/img/structure/B4053084.png)

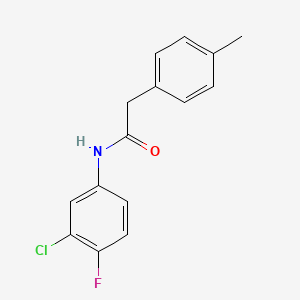

![(2,4-Dichlorophenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone](/img/structure/B4053090.png)